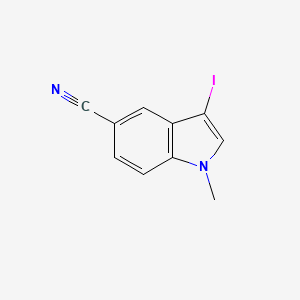

3-Iodo-1-methyl-1H-indole-5-carbonitrile

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-Iodo-1-methyl-1H-indole-5-carbonitrile follows the fundamental structural framework characteristic of indole derivatives, featuring a bicyclic system comprising a benzene ring fused to a pyrrole moiety. The compound exhibits the molecular formula C₁₀H₇IN₂ with a precisely determined molecular weight of 282.08 grams per mole, establishing its position within the medium-molecular-weight range of pharmaceutical intermediates. The crystallographic structure reveals a planar indole system with specific geometric parameters that influence both its chemical reactivity and intermolecular interactions.

X-ray crystallographic analysis techniques provide comprehensive insights into the three-dimensional arrangement of atoms within the crystal lattice of this compound. Single-crystal X-ray diffraction represents the primary method for determining the precise atomic positions, bond lengths, and bond angles that characterize this compound's solid-state structure. The crystallographic data collection involves mounting crystals in intense X-ray beams, typically using monochromatic radiation to produce regular diffraction patterns that reveal the internal atomic arrangement.

The unit cell parameters of this compound provide fundamental information about the crystal packing arrangement and intermolecular forces governing the solid-state structure. The space group determination reveals the symmetry elements present within the crystal structure, which directly influence the physical properties and potential polymorphic behavior of the compound. The atomic coordinates obtained from crystallographic refinement demonstrate the precise positioning of the iodine atom, methyl group, and carbonitrile functionality relative to the indole core structure.

Bond length analysis within the molecular structure reveals characteristic distances for carbon-iodine, carbon-nitrogen, and carbon-carbon bonds that align with established values for similar indole derivatives. The carbon-iodine bond length typically measures approximately 2.1 Angstroms, reflecting the substantial size difference between carbon and iodine atoms. The carbonitrile group exhibits a characteristic triple bond length of approximately 1.16 Angstroms, consistent with the linear geometry expected for this functional group.

| Bond Type | Length (Å) | Angle (°) | Structural Significance |

|---|---|---|---|

| C-I | ~2.10 | - | Halogen substitution impact |

| C≡N | ~1.16 | 180 | Nitrile linearity |

| C-N (methyl) | ~1.47 | - | Nitrogen alkylation |

| Indole C-C | ~1.40 | - | Aromatic character |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides detailed information about its electronic structure, molecular dynamics, and functional group identification through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers comprehensive insights into the compound's structure through both proton and carbon-13 analysis, revealing characteristic chemical shifts and coupling patterns that confirm the proposed molecular architecture.

Proton nuclear magnetic resonance spectroscopy demonstrates characteristic signals corresponding to the methyl group attached to the nitrogen atom, typically appearing as a singlet around 3.7-3.9 parts per million due to the electron-withdrawing nature of the indole system. The aromatic protons of the indole ring system exhibit distinct chemical shifts in the range of 7.0-8.0 parts per million, with specific patterns reflecting the electronic effects of both the iodine substituent and the carbonitrile group. The integration patterns and coupling constants provide additional structural confirmation and reveal the relative positioning of substituents around the indole core.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within this compound, with the carbonitrile carbon appearing characteristically downfield around 120 parts per million. The carbon bearing the iodine substituent exhibits a unique chemical shift reflecting the heavy atom effect, while the aromatic carbon atoms of the indole system demonstrate chemical shifts consistent with their electronic environments. The methyl carbon attached to nitrogen typically appears around 32-35 parts per million, confirming the successful alkylation of the indole nitrogen.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies that confirm the presence of specific structural elements within this compound. The carbonitrile group exhibits a strong, sharp absorption band around 2220-2240 wavenumbers, representing the characteristic carbon-nitrogen triple bond stretching vibration. Aromatic carbon-hydrogen stretching vibrations appear in the range of 3000-3100 wavenumbers, while aromatic carbon-carbon stretching modes are observed around 1600 and 1500 wavenumbers.

Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the indole chromophore system, with modifications introduced by the iodine substituent and carbonitrile functionality. The indole system typically exhibits absorption maxima around 280-290 nanometers corresponding to π-π* transitions within the aromatic system. The presence of the iodine substituent introduces bathochromic shifts due to its heavy atom effect and extended conjugation possibilities, while the electron-withdrawing carbonitrile group influences the electronic distribution throughout the molecular framework.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency | Structural Information |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | N-methyl singlet | 3.7-3.9 parts per million | Nitrogen alkylation |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 parts per million | Indole ring system |

| ¹³C Nuclear Magnetic Resonance | Nitrile carbon | ~120 parts per million | Carbonitrile functionality |

| Infrared | Nitrile stretch | 2220-2240 wavenumbers | Carbon-nitrogen triple bond |

| Ultraviolet-Visible | π-π* transition | 280-290 nanometers | Indole chromophore |

Comparative Structural Analysis with Related Indole Derivatives

The structural characteristics of this compound can be systematically compared with related indole derivatives to understand the influence of specific substituents on molecular properties and reactivity patterns. Comparative analysis with 3-iodo-5-methyl-1H-indole reveals the significant electronic and steric differences introduced by replacing a methyl group with a carbonitrile functionality at the 5-position of the indole ring system. The electron-withdrawing nature of the carbonitrile group substantially alters the electronic distribution throughout the indole framework compared to the electron-donating methyl substituent.

Structural comparison with 3-iodo-1-tosyl-1H-indole-5-carbonitrile demonstrates the impact of different nitrogen protecting groups on the overall molecular geometry and electronic properties. The tosyl protecting group introduces additional steric bulk and electronic effects compared to the simple methyl substitution, resulting in different conformational preferences and intermolecular interaction patterns. The molecular weight difference between these compounds (422.2 grams per mole for the tosyl derivative versus 282.08 grams per mole for the methyl compound) reflects the substantial structural modification introduced by the tosyl group.

Analysis of related compounds such as methyl 3-methyl-1H-indole-5-carboxylate provides insights into the structural consequences of replacing the iodine substituent with a methyl group while maintaining the 5-position functionality. The carboxylate ester functionality exhibits different electronic properties compared to the carbonitrile group, with implications for both reactivity and intermolecular interactions. The absence of the heavy iodine atom significantly reduces the molecular weight and alters the crystal packing arrangements observed in solid-state structures.

The comparison with 5-iodo-1H-indole-3-carbonitrile reveals the positional effects of iodine substitution and nitrogen alkylation on the overall molecular properties. The unprotected nitrogen in the 5-iodo derivative allows for different hydrogen bonding patterns and tautomeric equilibria compared to the N-methylated analog. The positioning of the carbonitrile group at the 3-position versus the 5-position creates distinct electronic environments that influence both chemical reactivity and physical properties.

Structural analysis of 1-cyclopropyl-1H-indole-5-carbonitrile provides additional perspective on the influence of different nitrogen substituents on the indole framework. The cyclopropyl group introduces unique steric constraints and electronic effects compared to the methyl substituent, with implications for three-dimensional molecular conformation and binding interactions with biological targets. The molecular weight of 182.22 grams per mole for the cyclopropyl derivative demonstrates the structural diversity possible within this class of compounds.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₀H₇IN₂ | 282.08 g/mol | Reference compound |

| 3-Iodo-5-methyl-1H-indole | C₉H₈IN | 257.07 g/mol | Methyl vs carbonitrile at position 5 |

| 3-Iodo-1-tosyl-1H-indole-5-carbonitrile | C₁₆H₁₁IN₂O₂S | 422.2 g/mol | Tosyl vs methyl nitrogen protection |

| 5-Iodo-1H-indole-3-carbonitrile | C₉H₅IN₂ | 270.05 g/mol | Positional isomer, unprotected nitrogen |

| 1-Cyclopropyl-1H-indole-5-carbonitrile | C₁₂H₁₀N₂ | 182.22 g/mol | Cyclopropyl vs methyl, no iodine |

Tautomerism and Conformational Studies

The tautomeric behavior and conformational flexibility of this compound represent important aspects of its structural characterization that influence both its chemical reactivity and biological activity. The N-methylated indole system eliminates the possibility of traditional indole-indoline tautomerism that occurs in unsubstituted indole derivatives, providing enhanced structural stability and predictable chemical behavior. This methylation effectively locks the nitrogen in its aromatic form, preventing the formation of alternative tautomeric structures that could complicate chemical analysis and synthetic applications.

Conformational analysis of this compound focuses primarily on the rotational freedom around single bonds and the preferred orientations of substituent groups relative to the indole plane. The methyl group attached to the nitrogen atom exhibits relatively free rotation, though steric interactions with neighboring atoms may favor specific orientations. Computational studies using density functional theory methods can provide detailed insights into the energy barriers associated with methyl group rotation and the preferred conformational states.

The carbonitrile group at the 5-position maintains a linear geometry due to the sp hybridization of the nitrile carbon, but its orientation relative to the indole plane can influence both electronic properties and intermolecular interactions. The coplanar arrangement of the carbonitrile group with the aromatic system maximizes conjugation and electronic communication, while perpendicular orientations minimize these interactions. Energy calculations demonstrate that the coplanar conformation typically represents the global minimum energy structure.

Solvent effects play a crucial role in determining the preferred conformational states of this compound in solution. Polar solvents can stabilize conformations that maximize dipole moments, while nonpolar solvents favor arrangements that minimize unfavorable dipolar interactions. The iodine substituent introduces significant polarizability that influences solvent-solute interactions and conformational preferences in different chemical environments.

Temperature-dependent conformational studies reveal the dynamic nature of this compound in solution and the energy barriers separating different conformational states. Variable-temperature nuclear magnetic resonance spectroscopy can identify conformational exchange processes and provide activation energies for rotational barriers. These studies demonstrate that the compound exists as a dynamic mixture of conformations at room temperature, with rapid interconversion between accessible states.

The crystal structure of this compound represents one specific conformational state that is stabilized by intermolecular interactions in the solid phase. Crystal packing forces, including hydrogen bonding, van der Waals interactions, and π-π stacking, can favor conformations that differ from the preferred solution-phase structures. Comparison between solid-state and solution conformations provides insights into the flexibility of the molecular framework and the influence of environmental factors on structural preferences.

| Conformational Parameter | Energy Barrier | Preferred Orientation | Structural Implications |

|---|---|---|---|

| N-methyl rotation | Low (~1-2 kcal/mol) | Variable | Minimal steric hindrance |

| Carbonitrile orientation | Moderate (~3-5 kcal/mol) | Coplanar with indole | Maximized conjugation |

| Iodine position | Fixed | In-plane | Aromatic substitution |

| Overall planarity | High (~8-12 kcal/mol) | Planar indole system | Aromatic stability |

Properties

IUPAC Name |

3-iodo-1-methylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2/c1-13-6-9(11)8-4-7(5-12)2-3-10(8)13/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUXRYAEBHEDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Iodination Using N-Iodosuccinimide (NIS)

A common and efficient method for iodination at the 3-position of indoles involves the use of N-iodosuccinimide (NIS) under mild conditions:

- Procedure: Indole derivatives are dissolved in dichloromethane (DCM), to which NIS and a Lewis acid such as boron trifluoride etherate (BF3·Et2O) are added at room temperature. The reaction is stirred for several hours (typically 4 hours) under air.

- Outcome: This method provides high regioselectivity for iodination at the 3-position with yields around 70-80%.

- Example: Methyl 5-iodo-1H-indole-3-carboxylate was synthesized with a 71% yield using this approach.

This approach is adaptable to substrates bearing cyano groups at the 5-position, allowing selective iodination without affecting the nitrile functionality.

Iodination Using Molecular Iodine (I2) and Base

Another method involves direct iodination of 1-methylindole derivatives using iodine and a base such as potassium carbonate:

- Procedure: 1-Methyl-5-cyanoindole is reacted with iodine (I2) in acetonitrile (MeCN) in the presence of potassium carbonate (K2CO3) at room temperature for about 24 hours.

- Workup: The reaction mixture is quenched with sodium sulfite solution to remove excess iodine, followed by extraction and purification.

- Outcome: This method yields the 3-iodo derivative in high purity and good yield.

- Reference: Similar procedures have been reported for 3-iodo-2-(trifluoromethyl)-1H-indole synthesis with yields up to 98%.

Multi-Step Synthesis from 3-(4-chlorobutyryl)-5-cyano-1H-indole

A more complex synthetic route involves preparing the indole core with a cyano group and then functionalizing it:

- Step 1: 3-(4-chlorobutyryl)-5-cyano-1H-indole is synthesized and purified by recrystallization.

- Step 2: Reduction using sodium borohydride (NaBH4) in tetrahydrofuran (THF) followed by treatment with aluminum chloride (AlCl3) to effect cyclization or further functionalization.

- Step 3: Iodination is performed using iodine tribromide (InBr3) and 1,1,3,3-tetramethyldisiloxane in toluene at elevated temperatures (~60-65°C).

- Outcome: The process yields 3-iodo-1-methyl-1H-indole-5-carbonitrile with high purity (98% by HPLC) and moderate to good yields (~69-70%).

This method is suitable for scale-up and industrial preparation due to the crystallinity and ease of purification of intermediates.

Data Table Summarizing Preparation Methods

Research Findings and Analysis

- Regioselectivity: The iodination methods using NIS and BF3·Et2O or iodine with base show excellent regioselectivity for the 3-position on the indole ring, preserving the cyano group at the 5-position.

- Reaction Conditions: Mild, room temperature conditions are preferred to avoid side reactions and degradation of sensitive functional groups.

- Yields: Yields range from moderate (around 70%) to very high (up to 98%) depending on the method and substrate purity.

- Scalability: The multi-step method involving chlorobutyryl intermediates and subsequent iodination is amenable to larger scale synthesis with good control over purity.

- Functional Group Compatibility: The cyano group remains intact under all described iodination conditions, which is critical for the compound’s intended applications.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at C3 facilitates palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex derivatives:

Key Findings :

-

Suzuki coupling exhibits the highest yields due to mild conditions and compatibility with aqueous systems .

-

Steric hindrance from the methyl group at N1 limits coupling efficiency in some cases .

Nucleophilic Substitution Reactions

The C3 iodine atom is susceptible to nucleophilic displacement under specific conditions:

Mechanistic Insight :

-

The electron-withdrawing cyano group enhances the electrophilicity of C3, accelerating nucleophilic attacks .

Oxidation and Reduction

The indole core and substituents undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Applications | Source |

|---|---|---|---|---|---|

| Oxidation (C3 Position) | mCPBA, CHCl (0°C to rt, 2 h) | 3-Iodoindole-5-carbonitrile N-oxide | 75% | Reactive intermediates | |

| Reduction (Cyano Group) | LiAlH, THF (reflux, 3 h) | 5-Aminomethyl-3-iodo-1-methylindole | 40% | Amine-functionalized drugs |

Limitations :

-

Over-reduction of the indole ring is observed with strong reducing agents like LiAlH.

Biological Activity and Interactions

The compound’s reactivity translates into interactions with biological targets:

Structural Comparison with Analogues

| Compound | Key Structural Features | Reactivity Differences |

|---|---|---|

| 3-Iodo-1-methylindole-5-carbonitrile | Iodine (C3), methyl (N1), cyano (C5) | High cross-coupling efficiency due to C3 iodine |

| 5-Iodoindole | Iodine (C5), no substituents at N1/C3 | Limited substitution at C5 |

| 3-Iodoindazole-5-carbonitrile | Azaindole core with cyano group | Reduced stability in acidic conditions |

Industrial-Scale Considerations

Scientific Research Applications

Chemical Synthesis

Building Block for Indole Derivatives

3-Iodo-1-methyl-1H-indole-5-carbonitrile serves as a crucial building block for synthesizing more complex indole derivatives and heterocyclic compounds. Its iodinated structure allows for various electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. This compound can be utilized to create derivatives with enhanced biological activities or altered chemical properties, facilitating advancements in drug discovery and development.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. The compound's ability to interact with biological targets such as enzymes and receptors enhances its potential as a therapeutic agent. Studies have shown that indole derivatives can inhibit the growth of certain cancer cell lines and possess antibacterial properties, making this compound a candidate for further investigation in pharmacology .

Mechanism of Action

The mechanism by which this compound exerts its biological effects is primarily through its interactions with various biological targets. The presence of the iodine atom and carbonitrile group significantly influences its reactivity and binding affinity to proteins and nucleic acids, which are critical for its biological activity .

Pharmaceutical Applications

Lead Compound in Drug Development

This compound has been explored as a lead compound in drug discovery efforts targeting various therapeutic areas, including cancer treatment and infectious diseases. Its structural features allow it to be modified to enhance efficacy, reduce toxicity, or improve pharmacokinetic properties .

Industrial Applications

Synthesis of Dyes and Pigments

In addition to its applications in pharmaceuticals and research, this compound is also utilized in the synthesis of dyes, pigments, and other industrial chemicals. The unique properties of indole derivatives make them suitable for use in colorants and other materials where specific chemical interactions are desired.

Case Studies

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-indole-5-carbonitrile is primarily based on its ability to interact with biological targets such as enzymes, receptors, and nucleic acids. The iodine atom and carbonitrile group play crucial roles in modulating the compound’s reactivity and binding affinity. The indole ring system allows for π-π stacking interactions and hydrogen bonding, which are essential for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indole Family

5-Methyl-3-phenyl-1H-indole-2-carbonitrile (CAS: N/A)

Comparison :

- The absence of iodine reduces molecular weight and alters electronic properties.

5-Chloro-1H-indole-3-carbonitrile (CAS: 194490-14-7)

Comparison :

- Chlorine at position 5 vs. iodine at position 3: Chlorine’s smaller atomic radius and higher electronegativity alter electronic effects and lipophilicity.

- The nitrile group at position 3 instead of 5 may influence regioselectivity in further functionalization .

3-Iodo-1-tosyl-1H-indole-5-carbonitrile (CAS: 676273-39-5)

Comparison :

Analogues in the Indazole Family

Methyl 3-iodo-1H-indazole-5-carboxylate (CAS: 885271-25-0)

Comparison :

- Indazole vs.

5-Formyl-1H-indazole-3-carbonitrile (CAS: 1823867-50-0)

Data Table: Comparative Analysis

Key Research Findings

Biological Activity : Indazole derivatives (e.g., 5-Formyl-1H-indazole-3-carbonitrile) exhibit higher affinity for kinase targets compared to indole derivatives due to additional nitrogen-mediated interactions .

Solubility : Methyl and tosyl groups at the 1-position significantly impact solubility—methyl improves aqueous solubility, while tosyl enhances organic phase partitioning .

Biological Activity

3-Iodo-1-methyl-1H-indole-5-carbonitrile is a member of the indole family, notable for its unique chemical structure featuring an iodine atom at the third position, a methyl group at the first position, and a carbonitrile group at the fifth position of the indole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies.

Structure

The molecular formula of this compound is C₉H₈I N₃. The presence of the iodine atom and the carbonitrile group significantly influences its reactivity and biological interactions.

Synthesis

The synthesis typically involves iodination of 1-methyl-1H-indole-5-carbonitrile through electrophilic substitution reactions. Common reagents include iodine or iodine monochloride in the presence of oxidizing agents like hydrogen peroxide or sodium hypochlorite, usually carried out in organic solvents such as acetonitrile or dichloromethane under controlled conditions .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The indole ring facilitates π-π stacking interactions and hydrogen bonding, which are critical for binding affinity and biological efficacy .

Antimicrobial Activity

Research indicates that compounds containing indole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess effective inhibitory concentrations against various bacterial strains:

| Compound | Target Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 | |

| C. albicans | 0.039 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. The compound's ability to inhibit cell proliferation in various cancer cell lines has been noted, with IC₅₀ values indicating effective concentrations:

| Cell Line | IC₅₀ (µM) |

|---|---|

| H1975 (NSCLC) | 8.3 |

| PC9 | 5.3 |

| SNU16 | 77.4 |

These results highlight the compound's potential as a lead structure in cancer drug development .

Study on Structure-Activity Relationships (SAR)

A detailed SAR study indicated that modifications at specific positions on the indole ring can enhance biological activity. For example, substituents at the 4-position significantly influenced both enzymatic inhibition and antiproliferative effects against cancer cell lines .

Comparative Analysis with Similar Compounds

When compared to other indole derivatives, such as 3-Methyl-1H-indole-5-carbonitrile, this compound demonstrates superior reactivity due to the electron-withdrawing nature of the iodine and carbonitrile groups:

| Compound | Reactivity | Biological Activity |

|---|---|---|

| 3-Methyl-1H-indole-5-carbonitrile | Moderate | Lower anticancer activity |

| This compound | High | Enhanced antimicrobial effects |

This comparative analysis underscores the compound's unique properties that may contribute to its enhanced biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Iodo-1-methyl-1H-indole-5-carbonitrile, and how can reaction conditions be optimized?

- The synthesis typically involves iodination at the 3-position of a pre-functionalized indole scaffold. For example, electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., methyl at N1) can achieve regioselective iodination. Optimization includes temperature control (0–25°C), solvent selection (e.g., DCM or DMF), and reaction monitoring via TLC/HPLC to minimize byproducts like di-iodinated species . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Key for verifying substitution patterns (e.g., methyl group at N1, cyano at C5, and iodine at C3). The deshielding effect of iodine typically shifts C3 proton signals downfield (δ 7.8–8.2 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure determination, particularly for resolving ambiguities in heavy-atom (iodine) positioning and confirming bond angles/distances .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 297.00 for C10H8IN2).

Q. What are the critical challenges in purifying this compound, and how are they addressed?

- Challenges include co-elution of iodinated byproducts and residual starting materials. Solutions:

- Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution separation .

- Recrystallization from ethanol/water mixtures to isolate crystalline forms .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) guide the design of this compound derivatives for biological targets?

- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking (AutoDock Vina) screens derivatives against targets (e.g., kinase enzymes) by modeling iodine’s steric and electronic effects on binding affinity .

- Example: Iodine’s van der Waals radius (1.98 Å) may enhance hydrophobic interactions in protein pockets .

Q. How should researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

- Scenario : NMR suggests a planar indole ring, while X-ray shows slight puckering.

- Resolution :

- Confirm crystallographic data quality (R-factor < 5%, SHELXL refinement) .

- Analyze solution-state dynamics via variable-temperature NMR to detect conformational flexibility.

- Cross-validate with solid-state NMR if available .

Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?

- The methyl group at N1 directs iodination to C3 via steric and electronic effects:

- Steric : Methyl hinders substitution at C2/C7.

- Electronic : Electron-donating methyl stabilizes the transition state at C3 through resonance .

Q. What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.